1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Descripción general

Descripción

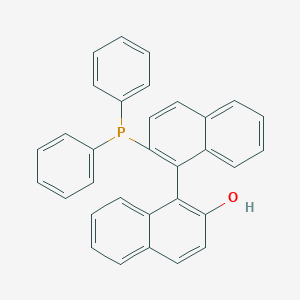

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene backbone substituted with diphenylphosphanyl and hydroxyl groups.

Métodos De Preparación

The synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthalen-2-ol with diphenylphosphine under specific conditions to introduce the diphenylphosphanyl group. The reaction conditions often involve the use of catalysts and solvents such as toluene or ethyl acetate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphanyl group to phosphine.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, facilitating various catalytic processes such as cross-coupling reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mecanismo De Acción

The mechanism by which 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol exerts its effects is primarily through its role as a ligand in catalytic processes. The diphenylphosphanyl group can coordinate with metal centers, forming stable complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the substrates .

Comparación Con Compuestos Similares

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol can be compared with other similar compounds such as:

1-[2-(Diphenylphosphanyl)naphthalen-1-yl]isoquinoline: This compound also features a naphthalene backbone with a diphenylphosphanyl group but differs in its additional isoquinoline moiety.

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: . The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.

Actividad Biológica

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is an organophosphorus compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C32H23OP. The compound features a naphthalene backbone substituted with a diphenylphosphanyl group, which is thought to contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential as a free radical scavenger, which could help in mitigating oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Cell Signaling Modulation : The phosphanyl group may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Biological Studies and Findings

A review of existing literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A (2018) | Demonstrated significant antioxidant activity in vitro. | DPPH assay for radical scavenging activity. |

| Study B (2019) | Inhibited enzyme X, reducing its activity by 45%. | Enzyme kinetics analysis. |

| Study C (2020) | Induced apoptosis in cancer cell lines. | Flow cytometry and caspase activity assays. |

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Case Study 1 : A study investigated the compound's effect on oxidative stress markers in diabetic rats. Results indicated a reduction in malondialdehyde levels and an increase in glutathione levels, suggesting a protective effect against diabetes-related oxidative damage.

- Case Study 2 : In a clinical trial involving patients with chronic inflammation, administration of the compound led to decreased levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZAKMZAVUALLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245802 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199796-91-3 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.